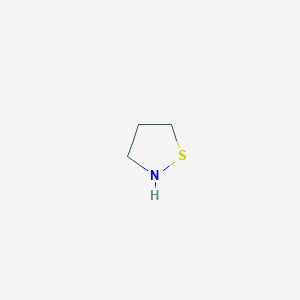

Isothiazolidine

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C3H7NS |

|---|---|

Poids moléculaire |

89.16 g/mol |

Nom IUPAC |

1,2-thiazolidine |

InChI |

InChI=1S/C3H7NS/c1-2-4-5-3-1/h4H,1-3H2 |

Clé InChI |

CZSRXHJVZUBEGW-UHFFFAOYSA-N |

SMILES canonique |

C1CNSC1 |

Origine du produit |

United States |

Synthetic Methodologies for Isothiazolidine and Its Derivatives

Established Synthetic Pathways to the Isothiazolidine Core

Ring-Closure Reactions (e.g., Alkylation, Cyclization of Amines and Sulfur Precursors)

The formation of the this compound ring is often achieved through intramolecular cyclization, a process that involves the formation of a new bond to close a chain and form a ring. A common approach involves the S-alkylation of a sulfonamide followed by cyclization. For instance, the reaction of 1-aminocyclopropane- and 1-aminocyclobutanecarboxylates with methanesulfonyl chloride, followed by alkylation with methyl iodide and subsequent cyclization, yields spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones. thieme-connect.comresearchgate.net This method highlights the use of readily available starting materials to construct complex this compound structures. thieme-connect.com

Another established route is the cyclization of 3-sulfanylpropanamide derivatives. chemical-co.com This process typically involves the conversion of the thiol group into a reactive species that is then attacked by the nitrogen center to form the heterocyclic ring. chemical-co.com These reaction conditions often lead to the oxidation of the intermediate this compound to the corresponding isothiazolinone. chemical-co.com

The Gabriel synthesis, a well-known method for preparing primary amines, can also be adapted for this compound synthesis. pressbooks.pub This involves the alkylation of a phthalimide (B116566) anion, followed by hydrolysis to release the primary amine, which can then be used in subsequent cyclization reactions. pressbooks.pub

Reduction of Isothiazoline Rings to Isothiazolidines

The reduction of the double bond in an isothiazoline ring provides a direct pathway to the corresponding this compound. This transformation can be accomplished using various reducing agents. For example, nitro groups present on the isothiazole (B42339) ring can be reduced to amino groups using reagents like sulfides. googleapis.com While this example focuses on a functional group on the ring, the principle of reducing the isothiazoline ring itself is a viable synthetic strategy.

Intramolecular Carbo-Michael Addition Strategies

A cost-effective and efficient method for synthesizing alkyl this compound-1,1-dioxide 3-carboxylates utilizes an intramolecular carbo-Michael reaction. researchgate.netenamine.net This strategy begins with the sulfonylation of commercially available α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which generates alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. researchgate.netenamine.net The resulting vinyl sulfonamides, particularly those derived from N-monosubstituted and cyclic amino acid esters, undergo NaH-mediated intramolecular carbo-Michael reaction to afford the desired this compound-1,1-dioxide 3-carboxylates. researchgate.netenamine.net For vinyl sulfonamides with an unsubstituted SO2NH group, alkylation with reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) is necessary before the cyclization step. researchgate.netenamine.net A subsequent acid-promoted cleavage of the MOM-protecting group can then yield the NH-unsubstituted target compounds. researchgate.netenamine.net

Sulfonylation-Mediated Cyclization Protocols

Sulfonylation reactions are pivotal in the synthesis of isothiazolidines, often serving as the key step to introduce the sulfonyl group and facilitate subsequent cyclization. A notable example is the synthesis of spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones. thieme-connect.comresearchgate.net This process involves the initial sulfonylation of 1-aminocyclopropane- and 1-aminocyclobutanecarboxylates with methanesulfonyl chloride. thieme-connect.comresearchgate.net This is followed by alkylation with methyl iodide and then cyclization in the presence of a base like potassium tert-butoxide to form the final spirocyclic this compound derivatives. thieme-connect.comresearchgate.net

Advanced and Green Synthetic Approaches for this compound Libraries

The demand for diverse libraries of this compound derivatives for applications such as small molecular probe discovery has spurred the development of advanced and greener synthetic methods. nih.gov

One-Pot Multi-Component Reaction Protocols (e.g., Click/Aza-Michael, Click/OACC Esterification)

One-pot, multi-component reactions offer a highly efficient approach to generate libraries of complex molecules from simple starting materials in a single reaction vessel, minimizing waste and purification steps. nih.govacs.orgnih.gov

A prominent example is the synthesis of triazole-containing this compound 1,1-dioxides. nih.govacs.orgnih.gov This methodology utilizes a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold, which can be rapidly prepared on a multi-gram scale. nih.govacs.orgnih.gov This scaffold is then subjected to a one-pot, multi-component click/aza-Michael protocol. nih.govacs.orgnih.gov The "click" reaction, typically a copper-catalyzed azide-alkyne cycloaddition, introduces a triazole ring, while the aza-Michael reaction involves the addition of an amine to the α,β-unsaturated functionality of the dihydroisothiazole ring. nih.gov This strategy has been successfully employed to generate a 180-member library of triazole-containing this compound 1,1-dioxides. acs.orgnih.gov

Another innovative one-pot protocol combines a click reaction with an OACC esterification. nih.govacs.orgnih.gov In this approach, daughter scaffolds are first generated via the aza-Michael addition of amino alcohols to the core dihydroisothiazole 1,1-dioxide. nih.govacs.orgnih.gov This is followed by a one-pot, multi-component click/esterification reaction using an oligomeric alkyl carbodiimide (B86325) (OACC) as a coupling reagent. nih.govacs.orgnih.gov This method has been used to create a 41-member library of triazole-containing this compound 1,1-dioxides. acs.orgnih.gov

The general procedure for the one-pot click/aza-Michael protocol involves heating the core scaffold with an amine, an azide (B81097), a copper(I) catalyst, and a base like DBU in a suitable solvent. nih.gov For the click/OACC esterification, the this compound-1,1-dioxide scaffold is reacted with an acid, an azide, OACC, a copper(I) catalyst, and DBU. nih.gov

Table 1: One-Pot Click/OACC Esterification Validation nih.gov

| Entry | Scaffold | Azide | Acid | Yield (%) |

|---|---|---|---|---|

| 1 | 18 | P | 21 | 48 |

| 4 | 18 | P | 23 | 60 |

| 5 | 19 | M | 22 | 40 |

Reaction conditions: Isothiazole 1,1-dioxide (1 equiv.), acid (1.2 equiv.), azide (2 equiv.), OACC (1.5 equiv.), CuI (30 mol%), DBU (10 mol%), dry CH2Cl2 (0.2 M), 50 °C, 12 h. Isolated yields after standard column chromatography. nih.gov

Microwave-Assisted Synthesis in Related Heterocycles and Potential for Isothiazolidines

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in medicinal chemistry for the development of heterocyclic structures. rsc.orgnih.gov This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation is a growing methodology among medicinal chemists and has proven to be more efficient for many reactions, including cycloadditions and selective functionalizations. rsc.org

The synthesis of sulfur and nitrogen-containing heterocycles, a class to which isothiazolidines belong, has been a particular area of focus for microwave-assisted methods. researchgate.netijpsjournal.com Reviews of microwave-assisted synthesis often highlight its application in creating five-membered sulfur-containing rings with one or more heteroatoms. researchgate.net For instance, microwave irradiation has been successfully used in the synthesis of thiazolidin-4-one analogues, which are structurally related to isothiazolidines. nih.gov These methods are noted for being eco-friendly and efficient. nih.gov One-pot microwave-assisted protocols have been developed for the synthesis of various thiazolidin-4-ones, demonstrating good antiviral activity. nih.gov

While direct examples of microwave-assisted synthesis for the core this compound ring are not extensively detailed in the provided results, the successful application of this technology to analogous sulfur-nitrogen heterocycles, like thiazolidinones and their derivatives, strongly suggests its potential for this compound synthesis. nih.govresearchgate.netresearchgate.net The benefits of rapid heating and reaction acceleration are particularly advantageous for the construction of such heterocyclic systems. researchgate.netchemistryjournals.net

Deep Eutectic Solvents in Heterocyclic Synthesis with this compound Analogues

Deep eutectic solvents (DESs) are gaining prominence as environmentally friendly media for organic synthesis, including the preparation of sulfur-containing heterocycles. nih.govmdpi.com These solvents are typically composed of a mixture of two or more compounds that form a eutectic mixture with a melting point lower than the individual components. encyclopedia.pub They are attractive for their low toxicity, biodegradability, and potential for recyclability. mdpi.comresearchgate.net

DESs can function as both the solvent and a catalyst in chemical reactions. mdpi.comnih.gov For example, choline (B1196258) chloride-based DESs have been effectively used in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, which are sulfur and nitrogen-containing heterocycles. mdpi.comnih.gov In a study comparing different green chemistry methods, a choline chloride:urea (1:2) DES was found to be the most effective medium for this synthesis, with ultrasonication and conventional stirring providing higher yields than microwave-assisted synthesis in this specific case. mdpi.comnih.gov

The application of DESs has been explored for the synthesis of various S-heterocyclic compounds, demonstrating their versatility. nih.gov For instance, a choline chloride/glycerol DES has been used for the Hantzsch reaction to produce thiazole (B1198619) derivatives, and the solvent could be reused multiple times without a significant drop in yield. researchgate.net Similarly, a one-pot, three-component reaction in a choline chloride/urea DES has been developed for the synthesis of 5-arylidene-2-imino-4-thiazolidinones. encyclopedia.pub Although direct synthesis of isothiazolidines in DESs is not explicitly detailed, the successful synthesis of structurally similar thiazolidinones and other S,N-heterocycles highlights the significant potential of DESs as a green and efficient medium for this compound synthesis. nih.govencyclopedia.pub

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. chim.itsci-hub.se These benefits have led to its increasing application in the synthesis of fine chemicals and pharmaceuticals, particularly for heterocyclic compounds. chim.itresearchgate.net Flow chemistry is well-suited for a wide range of reaction types, including those used to form heterocyclic rings from acyclic precursors. chim.it

The synthesis of nitrogen-containing heterocycles has been a key area of application for flow chemistry. mdpi.comrsc.org For instance, flow conditions have been successfully employed for the synthesis of pyrazoles and pyrazolines, demonstrating the ability to handle potentially hazardous intermediates and improve reaction efficiency. mdpi.com While specific examples of the synthesis of the this compound ring system using flow chemistry are not prevalent in the provided search results, the technology has been applied to the synthesis of various other S-heterocycles. researchgate.net For example, the synthesis of benzofused six-membered S-heterocycles has been achieved through intramolecular dehydrogenative C-S coupling in a modular flow electrolysis cell. researchgate.net

The adaptability of flow chemistry to multi-step syntheses makes it a promising approach for constructing complex this compound derivatives. chim.it The ability to telescope reaction steps, where the output of one reactor flows directly into the next, can streamline the synthesis process and reduce purification needs. rsc.org Given the successful application of flow chemistry to a variety of heterocyclic systems, its extension to the synthesis of isothiazolidines is a logical and potentially advantageous next step.

Synthesis of Spiro- and Fused this compound Systems

Construction of Spiro[cycloalkane-isothiazolidine] Structures

Spiro compounds, which feature two rings sharing a single sp3-hybridized carbon atom, are of significant interest due to their structural rigidity and complexity. nih.gov Spiro-thiazolidines, close analogues of isothiazolidines, are a well-studied class of these compounds. nih.gov

A strategy for the synthesis of spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones has been reported. thieme-connect.comresearchgate.net This method involves the sulfonylation of 1-aminocycloalkanecarboxylates with methanesulfonyl chloride, followed by alkylation and subsequent cyclization. thieme-connect.comresearchgate.net The structure of a derivative of these spiro compounds has been confirmed by X-ray diffraction. thieme-connect.comresearchgate.net

The synthesis of other spiro-heterocycles containing sulfur and nitrogen provides further insight into potential synthetic routes. For example, novel spiro[indoline-thiazolidine]dione derivatives have been synthesized through a multi-step process involving the alkylation of isatin, reaction with various amines to form Schiff bases, and subsequent cyclocondensation with mercaptoacetic acid. chemmethod.com Another approach to spiro-thiazolidinediones involves a [2+2+2] cyclotrimerization reaction under microwave irradiation. nih.gov Additionally, a one-pot, three-component reaction of p-phenylenediamine, cyclohexanone, and thioglycolic acid has been used to produce bis-spirothiazolidine derivatives. nih.gov

Synthesis of Benzo-fused this compound Derivatives

Benzo-fused isothiazolidines, also known as benzisothiazoles, are an important class of heterocyclic compounds. nih.gov Various synthetic methods have been developed for their preparation. One common approach is the condensation reaction of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. nih.gov For example, benzothiazoles can be synthesized from the reaction of 2-aminobenzenethiol with aromatic aldehydes. nih.gov

Another strategy involves the intramolecular cyclization of ortho-halogenated analogues. nih.gov For instance, a copper-catalyzed intramolecular oxidative coupling of N-arylthioureas has been used to synthesize 2-aminobenzothiazoles. nih.gov More recently, methods focusing on green chemistry principles have been developed. nih.gov This includes the use of copper catalysis for the condensation of 2-aminobenzenethiols with nitriles. nih.gov

The synthesis of benzo[d]isothiazol-3(2H)-ones has been achieved through a copper(I)-catalyzed intramolecular N–S bond formation from 2-mercaptobenzamides under an oxygen atmosphere. mdpi.com Additionally, a palladium-catalyzed carbonylative cyclization of 2-iodosulfonamides has been used to produce saccharin (B28170) derivatives, which contain a benzo-fused isothiazolidinone dioxide core. organic-chemistry.org A series of benzo nih.govnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives have also been synthesized from chalcones through a multi-step process involving chlorosulfonation, bromination, and reaction with diamines. nih.gov The structure of one of these compounds was confirmed by X-ray analysis. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral heterocycles is crucial for the development of new therapeutic agents and other biologically active molecules. For thiazolidine (B150603) derivatives, which are structurally similar to isothiazolidines, diastereoselective reactions can be achieved through a ring-opening-ring-closure mechanism. scielo.br This has been exploited for the synthesis of chiral thiazolidine-ring fused systems. scielo.br

For example, the reaction of D-penicillamine with succindialdehyde leads to the stereoselective synthesis of a tricyclic compound as a single stereoisomer. scielo.br The stereochemistry of such products can be confirmed by X-ray crystallography. scielo.br The acylation of a mixture of diastereomeric 2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives can also lead to the selective synthesis of N-acylthiazolidines as pure stereoisomers. scielo.br

While specific methods for the stereoselective synthesis of the this compound ring itself are not extensively covered in the provided results, the principles demonstrated with thiazolidine derivatives are highly relevant. The ability to control the stereochemistry at multiple centers is a key challenge and a significant area of research in heterocyclic chemistry. nih.gov The development of chiral ligands and catalysts is often central to achieving high stereoselectivity in these syntheses. nih.gov The use of chiral starting materials, such as amino acids, can also be a powerful strategy for introducing chirality into the final heterocyclic product. scielo.br

Yield Optimization and Reaction Condition Development in this compound Synthesis

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Researchers have focused on developing robust protocols that maximize product yields while often aiming for operational simplicity, such as in one-pot, multi-component reactions. Key parameters that are frequently manipulated include the choice of catalyst, base, solvent, temperature, and the stoichiometry of reagents.

Detailed research has been conducted on various synthetic strategies to refine the conditions for forming the this compound ring and its derivatives. One prominent area of investigation involves the diversification of this compound scaffolds through reactions like aza-Michael additions and click chemistry. nih.gov For instance, the synthesis of triazole-containing this compound 1,1-dioxides has been systematically optimized. nih.gov

Initial attempts to combine a click reaction and an aza-Michael reaction in a one-pot protocol yielded the desired product in 62%. nih.gov Subsequent optimization efforts focused on catalyst loading and reagent equivalents. Increasing the copper(I) iodide (CuI) catalyst load to 30 mol% dramatically improved the yield to 96%. nih.gov Further refinement showed that the amount of amine could be reduced from 2.0 equivalents to 1.2 equivalents without negatively impacting the high yield. nih.gov These optimized conditions—utilizing 30 mol% CuI and 10 mol% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dry ethanol (B145695) at 60 °C for 12 hours—proved effective for generating a library of diverse this compound derivatives. nih.gov

| Entry | Azide (equiv.) | Amine (equiv.) | CuI (mol%) | DBU (mol%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | 2 | Not Specified (Low) | 10 | 62 |

| 2 | 2 | 2 | 30 | 10 | 96 |

| 3 | 2 | 1.2 | 30 | 10 | 95 |

Another critical synthetic route is the intramolecular carbo-Michael cyclization for producing alkyl this compound-1,1-dioxide 3-carboxylates. researchgate.net The development of this methodology required screening different solvents and bases. An initial attempt using literature methods proved unsuitable. researchgate.net Through systematic optimization, a combination of sodium hydride (NaH) as the base in a 1:1 mixture of acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) at room temperature was identified as the most effective condition. researchgate.net This optimized protocol was successfully applied to synthesize a range of 2,3-disubstituted, N-monosubstituted, and bicyclic this compound-1,1-dioxide 3-carboxylates with yields reaching up to 92%. researchgate.net

| Substrate Type | Product | Yield (%) |

|---|---|---|

| 2,3-disubstituted | 1a-e | up to 92 |

| N-monosubstituted | 1f,g | 60-88 |

| Bicyclic | 1h,i | 81-91 |

The development of reaction conditions also extends to the use of specialized reagents and catalysts for specific transformations. For example, Ring-Closing Metathesis (RCM) is a key step in creating the core dihydroisothiazole 1,1-dioxide scaffold. nih.gov High conversion in the RCM cyclization was achieved by the portion-wise addition of the Grubbs catalyst B, totaling 2.5 mol%. Similarly, one-pot protocols combining click chemistry with OACC (oligomeric alkyl cyclohexylcarbodiimide) esterification have been developed, achieving high yields for libraries of this compound derivatives. nih.gov General reaction conditions for these syntheses often involve temperatures between 50-60 °C and reaction times of around 12 hours. nih.gov The choice of solvent is also crucial, with dry solvents like ethanol, methanol, and dichloromethane (B109758) being commonly employed to ensure high reaction efficiency. nih.gov

The progress in yield optimization and reaction condition development underscores the importance of systematic investigation in synthetic chemistry. By fine-tuning parameters such as catalyst systems, reagent stoichiometry, and solvent environments, researchers can establish highly efficient and robust methods for the synthesis of this compound and its structurally diverse derivatives. nih.govresearchgate.net

Reaction Mechanisms and Reactivity Studies of Isothiazolidine Compounds

Fundamental Chemical Reactions of the Isothiazolidine Ring System

The reactivity of the this compound ring is dictated by the presence of the sulfur and nitrogen heteroatoms, their oxidation states, and the substitution pattern on the ring.

Oxidation Reactions of Sulfur and Nitrogen Centers

The sulfur atom in the this compound ring is susceptible to oxidation, which significantly influences the chemical and physical properties of the molecule. The oxidation state of sulfur can be readily modulated using various oxidizing agents. For instance, this compound derivatives can be oxidized to the corresponding sulfoxides and sulfones. Common oxidizing agents employed for this transformation include hydrogen peroxide and potassium permanganate. orgosolver.com The resulting this compound-1-oxides and this compound-1,1-dioxides exhibit altered reactivity and are key intermediates in the synthesis of various biologically active molecules. numberanalytics.com

The nitrogen atom within the this compound ring can also undergo oxidation, although this is less common than sulfur oxidation. The propensity of the nitrogen atom to be oxidized is influenced by the electron density on the nitrogen, which can be tuned by substituents. masterorganicchemistry.com In some cases, oxidation may preferentially occur at a carbon atom adjacent to the nitrogen, depending on the relative stability of the resulting intermediates. masterorganicchemistry.com

Table 1: Common Oxidizing Agents for this compound Derivatives

| Oxidizing Agent | Resulting Oxidation State of Sulfur | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | orgosolver.com |

| Potassium Permanganate (KMnO₄) | Sulfone | orgosolver.com |

Reduction Reactions of this compound Derivatives

The this compound ring system can undergo reduction at both the sulfur and nitrogen centers, as well as at other functional groups attached to the ring. The reduction of this compound-1,1-dioxides can modify the dioxide group to other functional groups. orgosolver.com More commonly, this compound derivatives are reduced to yield the corresponding amine derivatives. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are typically used for this purpose. orgosolver.com These reactions are fundamental in the synthesis of various substituted amines with potential pharmaceutical applications.

Table 2: Common Reducing Agents for this compound Derivatives

| Reducing Agent | Reaction Type | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Amine derivatives | orgosolver.com |

| Sodium Borohydride (NaBH₄) | Reduction | Amine derivatives | orgosolver.com |

Electrophilic and Nucleophilic Substitution Reactions on this compound Scaffolds

The this compound ring itself is not aromatic and thus does not undergo classical electrophilic aromatic substitution. However, the presence of substituents can introduce sites for electrophilic and nucleophilic attack. For instance, in β-amino-γ-sultam systems, which contain an this compound-1,1-dioxide ring, electrophilic reactions can occur at the C-5 position and the 4-amino position. colab.ws

Nucleophilic substitution reactions are more commonly observed, particularly on this compound derivatives bearing a suitable leaving group. For example, a chlorine atom attached to the this compound ring can be displaced by various nucleophiles, such as amines or thiols. Furthermore, nucleophilic substitution has been utilized to introduce substituents onto the nitrogen atom of the this compound ring. In one instance, a pyridin-3-yl group was introduced via nucleophilic substitution on a propargyl-substituted dihydroisothiazole (B14293150) 1,1-dioxide. Aza-Michael additions, a type of conjugate nucleophilic addition, have also been reported on α,β-unsaturated this compound derivatives, allowing for diversification at the β-position of the ring.

Cycloaddition Reactions Involving this compound Formation

Cycloaddition reactions represent a powerful strategy for the synthesis of the this compound ring system, offering control over stereochemistry and substitution patterns.

[3+2] Cycloaddition Mechanisms (e.g., Thionitrone and Nitroalkene Additions)

The [3+2] cycloaddition reaction is a key method for constructing the five-membered this compound ring. A notable example is the reaction between thionitrones and conjugated nitroalkenes. colab.ws This reaction proceeds via a concerted mechanism, though the transition states may exhibit different degrees of synchronicity. colab.ws Density Functional Theory (DFT) studies have shown that the reaction does not proceed through a zwitterionic intermediate. colab.ws The regioselectivity of the cycloaddition, leading to either 4-nitro- or 5-nitrothis compound derivatives, can be predicted through computational analysis of the transition state energies. colab.ws These cycloadditions are valuable as they introduce a nitro group, which is a versatile functional group for further synthetic transformations. masterorganicchemistry.com

Photochemical Isomerization Mechanisms of this compound Analogues

The photochemical behavior of this compound analogues, such as isothiazoles, provides insight into potential isomerization pathways. Theoretical studies on methylisothiazoles have explored various mechanisms for their photochemical isomerization. libretexts.org These studies, using methods like CASSCF and MP2-CAS, have identified three potential routes: an internal cyclization-isomerization pathway, a ring contraction-ring expansion pathway, and a direct pathway. libretexts.org The calculations suggest that the most favorable route involves the molecule moving from the reactant state to the Franck-Condon region, then to a conical intersection, and finally to the photoproduct. libretexts.org The direct mechanism has been proposed as a better explanation for the observed experimental outcomes compared to previously suggested pathways. libretexts.org Such photochemical isomerizations can be a valuable tool for accessing different isomers that may not be readily available through thermal reactions. byjus.com

Theoretical and Computational Chemistry of Isothiazolidine Systems

Quantum Mechanical Studies of Isothiazolidine Electronic Structure

Quantum mechanical methods are fundamental to elucidating the electronic properties of this compound systems, offering insights into both their stable ground states and transient excited states.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the ground state properties of molecular systems, including isothiazolidines. mdpi.comresearchgate.netwikipedia.org This computational method offers a favorable balance between accuracy and computational cost, making it suitable for calculating properties such as molecular geometry, electron density, and total energy. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to optimize the molecular structures of this compound derivatives and to determine their fundamental electronic characteristics. growingscience.comsciencepublishinggroup.comresearchgate.net

Key ground state properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule; a larger gap generally implies higher stability and lower chemical reactivity. elixirpublishers.commdpi.com These calculations provide a quantitative basis for understanding the intrinsic stability and electronic nature of the this compound ring system. sciencepublishinggroup.com

Table 1: Representative Ground State Properties of a Substituted this compound Derivative (Calculated via DFT) Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for heterocyclic systems. Actual values depend on the specific derivative and computational level.

| Property | Value | Significance |

|---|---|---|

| Total Energy | -950.123 a.u. | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.85 eV | Indicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.23 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.62 eV | A measure of chemical reactivity and kinetic stability. A larger gap suggests higher stability. elixirpublishers.com |

| Dipole Moment | 2.45 Debye | Quantifies the overall polarity of the molecule, influencing its interactions with other polar molecules and solvents. |

Ab Initio Methods (e.g., CASSCF, MP2-CAS) for Excited State Phenomena

While DFT is a workhorse for ground states, ab initio (from first principles) methods are often required for the accurate description of excited state phenomena, which are crucial for understanding photochemical reactions. uba.ar Methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly powerful for systems with strong static correlation, where near-degeneracy of electronic states makes single-reference methods like DFT unreliable. faccts.denih.gov

The CASSCF method provides a qualitatively correct wavefunction by considering all possible electronic configurations within a defined "active space" of orbitals and electrons. uba.arfaccts.de This is essential for studying processes like bond breaking, the formation of intermediates, and transitions to excited states. Following a CASSCF calculation, dynamic electron correlation can be included using methods like Møller-Plesset second-order perturbation theory (CASPT2) or multireference configuration interaction (MRCI) to achieve quantitative accuracy. molcas.org Although computationally demanding, these methods are indispensable for modeling the photochemistry of this compound systems, allowing for the exploration of potential energy surfaces of excited states and the identification of conical intersections that govern radiationless decay pathways. diva-portal.org The Floating Occupation Molecular Orbital-Complete Active Space Configuration Interaction (FOMO-CASCI) method has been developed as a more efficient and stable alternative to state-averaged CASSCF for potential applications in photodynamics. researchgate.net

Transition State Optimization and Reaction Pathway Modeling

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. qcware.com Computational chemistry provides robust algorithms for locating these first-order saddle points on the potential energy surface. mcmaster.caresearchgate.net For reactions involving isothiazolidines, such as their synthesis via [3+2] cycloadditions, TS optimization is key to explaining observed outcomes. growingscience.com

In the [3+2] cycloaddition reaction between a thionitrone and a nitroalkene to form a nitrothis compound, DFT calculations (e.g., at the B3LYP/6-31G(d) level) can be used to model the reaction pathways. growingscience.com The process involves localizing the transition states for the formation of different possible regioisomers. growingscience.com By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathway is kinetically favored. researchgate.net Verification of a true transition state is achieved through frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. growingscience.comqcware.com Following the reaction pathway downhill from the TS in both directions using Intrinsic Reaction Coordinate (IRC) calculations confirms that the TS connects the correct reactants and products. growingscience.com

Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reactivity by stabilizing or destabilizing reactants, products, and transition states. mdpi.comnih.gov Molecular dynamics (MD) simulations are a powerful tool for explicitly modeling these solvent effects. osti.gov By simulating the motion of both the solute (this compound) and a large number of solvent molecules over time, MD can provide detailed insights into solvation structures and dynamics.

For studying chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly effective. frontiersin.org In a QM/MM simulation, the reacting species (e.g., the this compound and its reaction partner) are treated with a high-level QM method, while the surrounding solvent molecules are treated with a less computationally expensive MM force field. mdpi.comfrontiersin.org This approach captures the critical electronic changes of bond formation and breaking while remaining computationally feasible for large systems. mdpi.com Such simulations can reveal specific solute-solvent interactions, like hydrogen bonding, that alter the reaction's energy barrier and can even influence the reaction mechanism itself. nih.govnih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in this compound Chemistry

Computational chemistry offers predictive power beyond reaction mechanisms, extending to the selectivity of chemical reactions. For this compound synthesis and functionalization, predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a major goal. researchgate.net

Several theoretical models are used for this purpose:

Frontier Molecular Orbital (FMO) Theory : This model analyzes the interaction between the HOMO of one reactant and the LUMO of the other. researchgate.net The regioselectivity of cycloaddition reactions, for instance, can often be predicted by matching the orbital lobes with the largest coefficients. imist.ma

Fukui Functions and Local Philicity Indices : Derived from DFT, these local reactivity descriptors indicate the most nucleophilic and electrophilic sites within a molecule. sciencepublishinggroup.comimist.ma By calculating these indices for each atom in the reacting this compound precursor, one can predict the preferred sites for bond formation, thus determining the regiochemical outcome. imist.ma

Distortion/Interaction Model : This model dissects the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This can provide a more nuanced understanding of the factors controlling selectivity. researchgate.net

These predictive tools are invaluable for rationalizing experimentally observed outcomes and for designing new synthetic routes with high selectivity. researchgate.netrsc.org

Computational Studies on Global Reactivity and Stability Profiles of this compound Compounds

The primary global descriptors are calculated from the HOMO and LUMO energies: researchgate.net

Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2, hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. sciencepublishinggroup.comelixirpublishers.com

Electronic Chemical Potential (μ) : Calculated as (E_HOMO + E_LUMO) / 2, this descriptor relates to the "escaping tendency" of electrons from the system. researchgate.net

Global Electrophilicity Index (ω) : Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons. It is a powerful descriptor for classifying molecules as electrophiles or nucleophiles. sciencepublishinggroup.comresearchgate.net

By calculating these descriptors for a series of this compound compounds, researchers can create detailed reactivity and stability profiles, allowing for systematic comparisons and the rational design of molecules with desired properties. mdpi.com For example, a study on thiazoline (B8809763) derivatives showed that such descriptors could successfully identify the most stable and least reactive compound within a series. sciencepublishinggroup.com

Table 2: Global Reactivity Descriptors for a Series of Hypothetical this compound Derivatives Note: This table presents illustrative data to demonstrate how global reactivity descriptors are used for comparative analysis.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) | Predicted Reactivity |

|---|---|---|---|---|---|

| This compound-A | -7.10 | -0.95 | 3.08 | 2.59 | Low |

| This compound-B | -6.50 | -1.50 | 2.50 | 3.20 | Moderate |

| This compound-C | -6.20 | -2.10 | 2.05 | 4.25 | High |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique widely utilized in drug discovery to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.comjournaljpri.com This method helps in understanding the binding mechanism and affinity of the ligand-protein complex, thereby guiding the design of new, more effective therapeutic agents. mdpi.comjournaljpri.com For this compound and its derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various enzymatic targets. These in silico methods predict the conformation of ligands and their interactions within the active sites of receptors. mdpi.com

Detailed research findings from various studies have highlighted the specific interactions between this compound-based compounds and their biological targets.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition:

Research has been conducted on isothiazole (B42339) derivatives as potential inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme for viral replication. mdpi.com Molecular docking simulations were employed to confirm the inhibitory potential of newly designed isothiazole-based compounds. mdpi.com These studies, using software such as AutoDock 4.2.6, identified that the inhibitors bind within the active site binding pocket of the NS5B protein (PDB ID: 2IJN). mdpi.com The primary interactions stabilizing the ligand-protein complex were found to be hydrophobic interactions, hydrogen bonds, carbon-hydrogen bonds, and electrostatic interactions. mdpi.com

Table 1: Molecular Docking Details for Isothiazole Derivatives against HCV NS5B

| Ligand Class | Target Protein | PDB ID | Docking Software | Key Interactions |

| Isothiazole derivatives | HCV NS5B Polymerase | 2IJN | AutoDock 4.2.6 | Hydrophobic, Hydrogen Bonds, Electrostatic |

α-Glucosidase and α-Amylase Inhibition:

This compound-related scaffolds, such as thiazolidine-2,4-dione and rhodanine (B49660) derivatives, have been investigated as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a target for managing type II diabetes. nih.govrsc.org In one study, a series of novel thiazolidine-2,4-dione and rhodanine derivatives showed potent α-glucosidase inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, significantly lower than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Molecular docking was performed to understand the binding interactions between these compounds and the enzyme's active site. nih.gov Similarly, isatin-thiazole derivatives have also been identified as potent α-glucosidase inhibitors, with docking studies revealing hydrophobic interactions, CH-π interactions, and hydrogen bonds with the enzyme. nih.gov

Another study on thiazolidine-4-carboxylic acid derivatives identified potent inhibitors against both α-amylase and α-glucosidase. jpbsci.com Compound 5e was a notable α-amylase inhibitor, while compounds 5f and 5g showed significant inhibition of α-glucosidase. jpbsci.com Molecular docking was used to determine the binding modes of these compounds within the enzyme active pockets. jpbsci.com

Table 2: Docking Studies of this compound-Related Derivatives as Antidiabetic Agents

| Derivative Class | Target Enzyme | Top Compound (IC50) | Key Interactions Revealed by Docking |

| Thiazolidine-2,4-dione/Rhodanine | α-Glucosidase | 6k (5.44 ± 0.13 μM) | Binding to active site residues |

| Isatin-Thiazole | α-Glucosidase | 6p (5.36 ± 0.13 μM) | Hydrophobic, CH-π, Hydrogen Bond |

| Thiazolidine-4-Carboxylic Acid | α-Amylase | 5e (24.13 µg/ml) | Binding within active pocket |

| Thiazolidine-4-Carboxylic Acid | α-Glucosidase | 5f (22.76 µg/ml) | Binding within active pocket |

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition:

Thiazolidine-2,4-dione/benzazole derivatives have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), another target for antihyperglycemic drugs. researchgate.net Molecular docking studies on these compounds revealed their ability to bind to the active site of PTP1B. researchgate.net The interactions were non-covalent, with specific hydrogen bonds forming with key catalytic residues, including Asp181, Cys215, and Gln262. researchgate.net

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Modulation:

In the development of new agents for diabetes, 2,4-thiazolidinedione (B21345) derivatives were evaluated as modulators of peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov Molecular docking was a key tool to investigate the binding modes, free binding energies, and interacting amino acids. nih.gov The studies, using the Maestro software, showed free energy values ranging from -5.021 to -8.558 kcal/mol. nih.gov Compound 3j exhibited one of the highest binding scores at -7.765 kcal/mol. nih.gov

Table 3: Summary of this compound-Related Compounds and Their Predicted Protein Interactions

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Thiazolidine-2,4-dione/benzazole | PTP1B | Asp181, Cys215, Gln262 | Not specified |

| 2,4-Thiazolidinediones | PPAR-γ | Not specified | -5.021 to -8.558 |

Spectroscopic and Advanced Analytical Characterization of Isothiazolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of isothiazolidine compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, chemists can map the precise arrangement of atoms and confirm the constitution of newly synthesized derivatives.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of individual atoms within an this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound derivatives, such as this compound 1,1-dioxides (also known as γ-sultams), the protons on the five-membered ring exhibit characteristic chemical shifts and coupling patterns. The multiplicity of signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) reveal the connectivity between adjacent protons, allowing for the determination of substitution patterns on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound ring and its substituents gives a distinct signal. The chemical shifts of these signals are sensitive to the carbon's hybridization state and the electronic effects of neighboring atoms and functional groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The following table summarizes typical chemical shift ranges for the this compound core.

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Ring Protons | ¹H | 2.0 - 4.5 | Highly dependent on substituents and position relative to N and S atoms. Protons adjacent to the nitrogen and sulfur atoms are typically shifted downfield. |

| Ring Carbons | ¹³C | 25 - 70 | The carbon atom adjacent to the nitrogen (C5) and sulfur (C3) atoms typically appear at the downfield end of this range. |

| C=O (in derivatives) | ¹³C | 160 - 180 | Characteristic of carbonyl groups if present as a substituent. |

| S=O (in dioxides) | - | - | The sulfonyl group strongly influences the chemical shifts of adjacent carbons and protons, typically causing a downfield shift. |

Two-dimensional (2D) NMR experiments are powerful for resolving complex structures by spreading spectral information across two frequency axes, revealing correlations between different nuclei. slideshare.net These techniques are crucial for assembling the complete molecular structure of complex this compound derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton-proton connectivity within the this compound ring and its aliphatic substituents. sdsu.eduyoutube.com A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is a highly sensitive and essential technique for assigning the ¹³C signals based on the already assigned ¹H signals, or vice-versa. researchgate.net For any given CH, CH₂, or CH₃ group, a cross-peak will appear at the intersection of its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds). youtube.comprinceton.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different fragments of a molecule. sdsu.edu For example, it can show correlations from a proton on the this compound ring to a carbon atom in a substituent, confirming its point of attachment.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system. princeton.edu Unlike COSY, which only shows direct neighbors, a TOCSY experiment can reveal correlations between protons that are several bonds apart, as long as they are part of an unbroken chain of couplings. This is useful for identifying all the protons belonging to a specific structural fragment, such as the entire this compound ring system, from a single cross-peak.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of this compound compounds with high precision and to gain structural information from their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govmeasurlabs.com This high accuracy allows for the determination of the elemental composition of a molecule. measurlabs.commeasurlabs.com By comparing the experimentally measured exact mass with the calculated masses of potential molecular formulas, the correct formula for a newly synthesized this compound derivative can be confidently established. nih.gov This capability is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions. nih.gov

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification of the individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. nih.govekb.eg LC-MS is particularly well-suited for the analysis of non-volatile or thermally fragile this compound derivatives. nih.gov It is widely used to monitor the progress of reactions, assess the purity of final products, and quantify the presence of these compounds in various matrices. nih.govsciex.com

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. researchgate.net This method is suitable for volatile and thermally stable this compound compounds. It provides excellent separation efficiency and is often used for the analysis of isothiazolinones in environmental water samples, demonstrating its applicability to related heterocyclic structures. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their chemical bonds. vscht.cz The IR spectrum of an this compound compound will display characteristic absorption bands that confirm the presence of key structural features.

The following table lists characteristic IR absorption frequencies for functional groups commonly found in this compound derivatives.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Amine/Amide | N-H Stretch | 3300 - 3500 (medium) |

| Alkane | C-H Stretch | 2850 - 3000 (strong) |

| Sulfonyl (in Dioxides) | S=O Asymmetric & Symmetric Stretch | 1300 - 1350 and 1120 - 1160 (strong) |

| Carbonyl (in derivatives) | C=O Stretch | 1650 - 1750 (strong) |

| Carbon-Sulfur | C-S Stretch | 600 - 800 (weak to medium) |

The presence of strong absorption bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions is a clear indicator of the sulfonyl group in this compound 1,1-dioxides. The disappearance of a reactant's characteristic peak (e.g., an azide (B81097) or alkyne) and the appearance of new peaks corresponding to the this compound ring structure can be used to monitor reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For this compound and its derivatives, particularly the widely used isothiazolinone biocides, HPLC offers high resolution and sensitivity for purity assessment and concentration determination. nih.govresearchgate.net

Reverse-phase HPLC is the most common modality employed for these analyses. In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Methodologies for the analysis of related isothiazolinone compounds frequently utilize a gradient elution program. This involves changing the composition of the mobile phase during the analysis, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often achieved using a Diode Array Detector (DAD), which can monitor absorbance across a range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. researchgate.net The specific wavelength for quantification is chosen based on the absorbance maximum of the target this compound compound. For instance, various isothiazolinone derivatives show strong absorbance in the 270-320 nm range. researchgate.net

The validation of an HPLC method ensures its reliability, accuracy, and precision. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

| Compound | Column | Mobile Phase | Detection Wavelength (nm) | LOD (µg/g) | LOQ (µg/g) |

|---|---|---|---|---|---|

| Methylisothiazolinone (MIT) | Agilent ZORBAX SB-C18 | Acetonitrile/Water Gradient | 275 | 0.06 | 0.21 |

| Chloromethylisothiazolinone (CMIT) | Agilent ZORBAX SB-C18 | Acetonitrile/Water Gradient | 275 | 0.08 | 0.26 |

| Benzisothiazolinone (BIT) | Agilent ZORBAX SB-C18 | Acetonitrile/Water Gradient | 318 | 0.19 | 0.62 |

| Octylisothiazolinone (OIT) | Agilent ZORBAX SB-C18 | Acetonitrile/Water Gradient | 282 | 0.11 | 0.36 |

| Dichlorooctylisothiazolinone (DCOIT) | Agilent ZORBAX SB-C18 | Acetonitrile/Water Gradient | 285 | 0.15 | 0.51 |

Data presented is for isothiazolinone derivatives as illustrative examples of HPLC analysis for this class of compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores—functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum. The this compound ring, with its heteroatoms (nitrogen and sulfur), contains non-bonding electrons (n-electrons) and sigma (σ) electrons. Derivatives with unsaturation or aromatic groups will also contain pi (π) electrons.

The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The most common transitions for compounds like isothiazolidines involve the excitation of n or π electrons into antibonding π* orbitals (n→π* and π→π* transitions). These transitions typically occur in the 200-700 nm range. Saturated heterocycles like the basic this compound ring primarily exhibit n→σ* transitions, which occur at shorter wavelengths, often below 200 nm. However, the introduction of double bonds, carbonyl groups, or aromatic rings (as seen in isothiazolinones or benzisothiazolinones) creates conjugated systems, shifting the absorption maxima (λmax) to longer, more readily accessible wavelengths.

The UV-Vis spectrum, a plot of absorbance versus wavelength, can serve as a fingerprint for a specific compound and can be used for quantitative analysis via the Beer-Lambert law. While the parent this compound ring may not show significant absorption in the standard UV-Vis range, its derivatives are readily characterized. For example, studies on related thiazolidine (B150603) sensitizers have identified distinct absorption maxima. researchgate.net The position and intensity (molar absorptivity, ε) of these absorption bands provide structural information about the molecule's electronic system.

| Compound Class/Derivative | Absorption Maxima (λmax, nm) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| Thiazole (B1198619) | 235 | Not Specified | π→π |

| Thiazolidine Sensitizer TD-2 | ~430 | Anchored on TiO2 film | π→π (Intramolecular Charge Transfer) |

| Thiazolidine Sensitizer CD-1 | ~410 | Anchored on TiO2 film | π→π* (Intramolecular Charge Transfer) |

Data presented for related thiazole and thiazolidine compounds to illustrate typical UV-Vis absorption characteristics. researchgate.netnist.gov

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound compounds, TLC is used to qualitatively track the consumption of starting materials and the formation of the desired product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid support (like glass or aluminum) coated with a thin layer of an adsorbent stationary phase, most commonly silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases.

Typically, the starting materials and the this compound product will have different polarities, leading to different retention factors (Rf values). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A less polar compound will interact less with the polar silica gel and travel further up the plate, resulting in a higher Rf value. Conversely, a more polar compound will have a lower Rf value.

To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material (SM), a co-spot (a spot of starting material with the reaction mixture spotted on top), and the reaction mixture (RM). As the reaction proceeds, the spot corresponding to the starting material in the RM lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RM lane. Visualization of the spots is often achieved under a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent (e.g., potassium permanganate, p-anisaldehyde) followed by heating. epfl.ch

| Component | Hypothetical Rf Value | Description |

|---|---|---|

| Starting Material (e.g., an N-allyl amine) | 0.75 | Less polar, travels further up the plate. |

| This compound Product | 0.40 | More polar due to the heterocyclic ring, travels less far. |

Table represents a hypothetical TLC analysis for an this compound synthesis using a normal-phase (silica gel) plate.

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This analysis is critical for verifying the empirical formula of a newly synthesized this compound derivative. The experimentally determined percentages are compared with the percentages calculated from the proposed chemical formula.

The procedure involves the combustion of a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. Sulfur is typically converted to sulfur dioxide (SO2). From the masses of these products, the mass percentages of C, H, N, and S in the original sample can be calculated.

A close agreement between the experimentally "found" percentages and the "calculated" (theoretical) percentages, typically within ±0.4%, provides strong evidence for the proposed elemental composition and supports the assigned molecular formula. This data, in conjunction with spectroscopic evidence (e.g., NMR, MS), is essential for the complete and unambiguous characterization of a new this compound compound.

For the parent compound this compound (C₃H₇NS):

Molecular Weight: 89.16 g/mol

Calculated Composition: C (40.41%), H (7.91%), N (15.71%), S (35.96%)

| Element | Theoretical % (Calculated for C₃H₇NS) | Experimental % (Hypothetical Found Value) |

|---|---|---|

| Carbon (C) | 40.41 | 40.35 |

| Hydrogen (H) | 7.91 | 7.98 |

| Nitrogen (N) | 15.71 | 15.65 |

| Sulfur (S) | 35.96 | 35.89 |

Table shows the theoretical elemental composition of this compound and hypothetical experimental results to illustrate the principle of compositional determination.

Biological Activity Mechanisms and Molecular Interactions of Isothiazolidine Derivatives

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, BACE1)

Isothiazolidine derivatives have demonstrated notable efficacy as enzyme inhibitors, a mechanism central to their therapeutic action. Their ability to selectively bind to and inhibit the activity of key enzymes has been a focal point of medicinal chemistry research.

Carbonic Anhydrase Inhibition:

Thiazolidine-based compounds have been identified as a novel class of carbonic anhydrase inhibitors (CAIs). These derivatives interact with cytosolic carbonic anhydrase isoenzymes I and II in a distinct manner compared to traditional sulfonamide inhibitors. Kinetic studies have revealed that these compounds can inhibit CA I and II at submicromolar to low micromolar concentrations. Molecular docking studies suggest that they bind within the enzyme's active site, occupying a space between the phenol-binding site and the middle of the enzyme cavity. This unique binding mode presents new opportunities for the design of isoenzyme-specific inhibitors.

BACE1 Inhibition:

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy for Alzheimer's disease. While research on direct this compound inhibitors of BACE1 is emerging, related heterocyclic structures have shown promise. For instance, novel inhibitors incorporating bicyclic isoxazoline carboxamides have been developed and evaluated. One such inhibitor displayed a BACE1 Kᵢ value of 10.9 nM. nih.gov X-ray crystallography of this inhibitor bound to the BACE1 active site revealed that the key interactions are predominantly van der Waals forces. nih.gov This highlights the importance of shape complementarity in the design of potent BACE1 inhibitors. Similarly, a fragment-growing strategy based on isocytosine and acyl guanidine has yielded compounds with sub-micromolar IC₅₀ values against BACE1. rsc.org These studies on related scaffolds provide valuable insights for the future design of this compound-based BACE1 inhibitors.

Table 1: Examples of Enzyme Inhibition by this compound and Related Derivatives

| Derivative Class | Target Enzyme | Potency | Key Findings |

|---|---|---|---|

| Thiazolidine-based compounds | Carbonic Anhydrase I & II | Submicromolar to low micromolar | Binds in a novel pocket within the active site |

| Bicyclic Isoxazoline Carboxamides | BACE1 | Kᵢ = 10.9 nM | Inhibition driven by van der Waals interactions |

| Isocytosine and Acyl Guanidine | BACE1 | Sub-micromolar IC₅₀ | Optimized hydrophobic interactions are crucial |

Antimicrobial Action Mechanisms (e.g., Disruption of Microbial Cell Membranes, Folic Acid Synthesis Interference)

The antimicrobial properties of this compound derivatives are attributed to several mechanisms that target essential microbial processes.

Disruption of Microbial Cell Membranes:

A primary mechanism of antimicrobial action for some thiazole (B1198619) derivatives is the disruption of the microbial cell membrane. researchgate.net The presence of a positively charged sulfur atom in the heteroaromatic ring is thought to be responsible for damaging the cell wall and membrane. This damage can lead to the leakage of cytoplasmic contents and ultimately, cell death. This mechanism is particularly effective as it is less likely to be overcome by microbial resistance mechanisms that target specific enzymes.

Folic Acid Synthesis Interference:

Interference with folic acid synthesis is a well-established antimicrobial strategy. Bacteria rely on the de novo synthesis of folic acid for the production of nucleic acids. youtube.com Some antimicrobial agents act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). youtube.com By competitively inhibiting DHPS, these compounds block the folic acid pathway, leading to a depletion of essential precursors for DNA synthesis and subsequent bacterial cell death. youtube.comnih.gov While this mechanism is well-documented for sulfonamides, the potential for this compound derivatives to act as inhibitors of this pathway is an area of ongoing investigation.

Anticancer Activity Mechanisms (e.g., Enzyme Inhibition, Induction of Apoptosis)

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.

Enzyme Inhibition in Cancer:

A key anticancer mechanism of thiazole-containing compounds is the inhibition of protein kinases that are often dysregulated in cancer cells. mdpi.com These derivatives have been shown to inhibit a range of kinases involved in cancer cell proliferation and survival, including:

VEGFR-2: Some novel thiazole derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One compound, in particular, showed an IC₅₀ of 0.15 µM against VEGFR-2. researchgate.net

PI3K/AKT/mTOR Pathway: Thiazole derivatives have been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. Certain compounds have exhibited potent anticancer effects with IC₅₀ values ranging from 0.50 to 4.75 μM across different cancer cell lines. mdpi.com

B-RAFV600E Kinase: Thiazole derivatives bearing a phenyl sulfonyl group have been synthesized as inhibitors of the B-RAFV600E mutant kinase, which is prevalent in melanoma. One compound demonstrated an IC₅₀ of 23.1 ± 1.2 nM, surpassing the efficacy of the standard drug dabrafenib. mdpi.com

Induction of Apoptosis:

In addition to enzyme inhibition, many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Flow cytometry analysis of cancer cells treated with benzothiazole-thiazolidine derivatives has confirmed that these compounds trigger apoptosis. nih.gov This apoptotic induction is a critical mechanism for eliminating cancer cells and preventing tumor growth.

Table 2: Anticancer Mechanisms of this compound and Related Derivatives

| Derivative Class | Mechanism | Target/Effect | Potency |

|---|---|---|---|

| Thiazole derivatives | VEGFR-2 Inhibition | Inhibition of angiogenesis | IC₅₀ = 0.15 µM |

| Thiazole derivatives | PI3K/AKT/mTOR Inhibition | Inhibition of cell proliferation and survival | IC₅₀ = 0.50–4.75 μM |

| Phenyl sulfonyl thiazoles | B-RAFV600E Inhibition | Inhibition of melanoma cell growth | IC₅₀ = 23.1 ± 1.2 nM |

| Benzothiazole-thiazolidines | Induction of Apoptosis | Programmed cell death in glioma cells | IC₅₀ = 0.03 mM |

Anti-inflammatory Mechanisms and Modulation of Inflammatory Pathways

Thiazolidine (B150603) derivatives have demonstrated significant anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways. Research has shown that these compounds can reduce the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, thiazolidinediones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule. nih.gov

Furthermore, the anti-inflammatory activity of some thiazolidinediones has been linked to the glucocorticoid pathway. Studies have shown that the anti-inflammatory effects of certain PPAR-gamma agonists can be reversed by a glucocorticoid receptor (GR) antagonist. This suggests that one of the mechanisms underlying the anti-inflammatory action of these compounds is their ability to activate the nuclear translocation of the glucocorticoid receptor.

Molecular Target Identification and Validation Approaches

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of this compound derivatives. A common and effective approach is the use of in silico methods, such as molecular docking. This computational technique allows researchers to predict the binding affinity and orientation of a ligand (the this compound derivative) within the active site of a potential protein target.

By screening a library of this compound derivatives against a panel of known biological targets, researchers can identify putative targets. These in silico predictions are then validated through experimental assays, such as enzyme inhibition assays or cell-based assays, to confirm the biological activity and elucidate the mechanism of action. This integrated approach of computational and experimental methods accelerates the process of target identification and validation.

Structure-Activity Relationship (SAR) Derivations in this compound Medicinal Chemistry

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental to the optimization of this compound derivatives as therapeutic agents. SAR studies provide a roadmap for designing more potent and selective compounds. Key SAR findings for 4-thiazolidinone derivatives include:

The 4-thiazolidinone scaffold is often essential for activity.

Substitutions at various positions on the ring can significantly impact potency and selectivity. For example, in a series of human dihydroorotate dehydrogenase (hDHODH) inhibitors, a cyano substitution at the R₁ position and an ester at the R₂ position were favorable for activity.

Hydrophobic substitutions at the para- or meta-positions of a phenyl group attached to the scaffold can enhance inhibitory activity.

These SAR insights are critical for the rational design of new this compound derivatives with improved pharmacological profiles.

Investigation of this compound Biotransformation in Biological Systems

Understanding the biotransformation, or metabolism, of this compound derivatives is essential for evaluating their pharmacokinetic properties and potential for toxicity. Studies on drugs containing a thiazolidinedione ring, such as troglitazone, have revealed novel biotransformation pathways.

One significant pathway involves the oxidative cleavage of the thiazolidinedione ring, which can generate reactive electrophilic intermediates like α-ketoisocyanate and sulfenic acid. These reactive metabolites have the potential to covalently bind to cellular macromolecules, which may contribute to drug-induced toxicity. Furthermore, quantum chemical studies on thiazole-containing drugs have shown that they can be metabolized by cytochrome P450 enzymes to form reactive epoxides, S-oxides, N-oxides, and oxaziridines. The formation of these reactive metabolites is an important consideration in the safety assessment of this compound derivatives.

Applications of Isothiazolidine Scaffolds in Advanced Technologies

Building Blocks in Complex Organic Synthesis

The isothiazolidine scaffold is a significant building block in organic synthesis, providing a robust framework for constructing more complex molecular architectures. youtube.comnih.govresearchgate.net Chemists utilize this compound derivatives as starting materials or key intermediates to introduce specific functionalities and stereochemical control in the synthesis of larger molecules.

One notable application is in the synthesis of sultams (cyclic sulfonamides), particularly γ-sultams, which are recognized as bioisosteres of pyroglutamic acid. researchgate.net Researchers have developed cost-effective methods starting from commercially available α-amino acid ester hydrochlorides to produce alkyl this compound-1,1-dioxide 3-carboxylates. researchgate.net This process involves sulfonylating the amino acid esters, which then undergo an intramolecular carbo-Michael reaction to form the this compound ring. researchgate.net This strategy highlights the utility of the this compound core in creating sulfonamide-containing surrogates for biologically relevant lactams. researchgate.net

Furthermore, this compound derivatives serve as precursors for a variety of heterocyclic systems. For example, N-propargylamines, which can be used to construct thiazole (B1198619) and thiazolidine (B150603) cores, are recognized as versatile building blocks for creating diverse nitrogen-containing heterocycles and complex natural products. beilstein-journals.org The strategic use of these building blocks allows for the efficient assembly of molecules with potential applications in medicinal chemistry. nih.govbeilstein-journals.org

Table 1: Examples of this compound Building Blocks in Synthesis

| Starting Material | Synthetic Strategy | Resulting Compound/Scaffold | Reference |

|---|---|---|---|

| α-Amino acid ester hydrochlorides | Sulfonylation followed by intramolecular carbo-Michael reaction | Alkyl this compound-1,1-dioxide 3-carboxylates | researchgate.net |

| Secondary α,α-disubstituted N-propargylamines | Catalyst-free thiourea (B124793) formation/intramolecular thia-Michael cyclization with isothiocyanates | 2-Iminothiazolidines | beilstein-journals.org |

Development of Novel Functional Materials

The incorporation of this compound moieties into larger molecular structures has led to the development of novel functional materials, including specialized polymers and coatings.

The integration of thiazole and its derivatives, like this compound, into polymer backbones can impart unique and desirable properties. mdpi.com Researchers have synthesized heteroaromatic thiazole-based polyurea derivatives that demonstrate significant thermal stability and potential biological activity. mdpi.com While this example uses the aromatic thiazole, the underlying principle of incorporating the sulfur-nitrogen heterocycle applies to the development of polymers from saturated this compound precursors as well.

Another strategy involves creating polymers with pendent thiazolidine rings that can be opened post-polymerization. nih.gov This ring-opening process exposes reactive functional groups, such as an amine and a thiol, transforming a homopolymer into a multifunctional scaffold capable of further chemical modification. nih.gov This approach allows for the creation of complex macromolecules with tailored properties.

Furthermore, polymers incorporating thiazolium groups, which can be derived from this compound precursors, have been developed for specific functions. For instance, antibacterial polymers based on poly(2-hydroxyethyl methacrylate) (PHEMA) feature thiazolium groups attached via hydrolytically labile linkages. nih.gov These materials exhibit excellent antibacterial activity and can degrade into biocompatible PHEMA and low-toxicity small molecules, making them suitable for biomedical applications. nih.gov

This compound derivatives can function as additives to modify and enhance the properties of existing materials. The functional groups inherent in the this compound scaffold can impart specific characteristics, such as antimicrobial or antioxidant properties, to a base material. nih.govresearchgate.net

For example, the demonstrated antibacterial activity of polymers containing thiazolium groups suggests their potential use as antimicrobial additives in coatings or plastics. nih.gov By compounding these functional moieties into a base polymer, the resulting material gains enhanced resistance to microbial growth. General principles of material modification often involve using a "masterbatch," which is a concentrated mixture of additives and a base polymer, to ensure consistent properties in the final product. azom.com The functional potential of this compound derivatives makes them candidates for inclusion in such masterbatches to create materials with specialized performance characteristics.